molecular formula C21H21NO6 B4801391 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID

Cat. No.: B4801391
M. Wt: 383.4 g/mol
InChI Key: XILQAKHRDQLJSJ-RQZCQDPDSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid is a complex organic compound with a unique structure that includes a benzodioxole ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the formamido group, and the final coupling to form the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(2-methylpropoxy)phenyl]formamido}prop-2-enoic acid is unique due to its specific structural features, such as the benzodioxole ring and the formamido group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-13(2)11-26-16-6-4-15(5-7-16)20(23)22-17(21(24)25)9-14-3-8-18-19(10-14)28-12-27-18/h3-10,13H,11-12H2,1-2H3,(H,22,23)(H,24,25)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILQAKHRDQLJSJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID
Reactant of Route 2
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID
Reactant of Route 3
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID
Reactant of Route 4
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID
Reactant of Route 5
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENOIC ACID

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